2,2,2-Triphenylacetophenone
Overview
Description
Biochemical Analysis
Biochemical Properties
It has been reported that this compound can undergo asymmetric reduction using a chiral reducing agent
Cellular Effects
It has been suggested that this compound may act as an endocrine disruptor, mediated through estrogen receptors
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Triphenylacetophenone can be synthesized through the reaction of benzophenone with phenylmagnesium bromide, followed by hydrolysis. The reaction typically involves the use of a Grignard reagent and is carried out under anhydrous conditions to prevent the decomposition of the reagent .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters are common practices in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Triphenylacetophenone undergoes various chemical reactions, including:
Reduction: It can be reduced to form 2,2,2-triphenylacetophenol using reducing agents such as sodium borohydride.
Cyclization: Dehydrative cyclization can occur to form cyclic compounds.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol or ethanol.
Cyclization: Acidic conditions using triflic acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Reduction: 2,2,2-Triphenylacetophenol.
Cyclization: Cyclic ketones.
Substitution: Substituted acetophenones.
Scientific Research Applications
2,2,2-Triphenylacetophenone has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including esters, amides, amines, organometallic compounds, and heterocyclic compounds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, polymers, and dyes.
Mechanism of Action
The mechanism of action of 2,2,2-triphenylacetophenone involves the formation of an aryl cation, which is subsequently targeted by an aryl amine. The reaction proceeds through an intermediate step where the aryl cation is formed, and then it reacts with the aryl amine to produce the desired end product. This reaction is typically conducted in the presence of a Lewis acid such as aluminum chloride or boron trifluoride .
Comparison with Similar Compounds
- Benzopinacolone
- Phenyl trityl ketone
- 2,2,2-Trifluoroacetophenone
- 2,2-Dimethylpropiophenone
Comparison: 2,2,2-Triphenylacetophenone is unique due to its ability to form stable aryl cations, which makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers higher stability and reactivity under various reaction conditions .
Properties
IUPAC Name |
1,2,2,2-tetraphenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBBKHROQRFCNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196881 | |
Record name | 1,2,2,2-Tetraphenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
466-37-5 | |
Record name | 1,2,2,2-Tetraphenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=466-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Triphenylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, tetraphenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, tetraphenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,2,2-Tetraphenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-triphenylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Tetraphenylethanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2R2AL4JY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthesis pathways for 2,2,2-Triphenylacetophenone highlighted in the research?
A1: The research papers describe two main approaches for synthesizing this compound:
- From Benzopinacol: This method utilizes benzopinacol as a starting material and employs a rearrangement reaction catalyzed by para-H3PO4 (PPA) in the presence of glacial acetic acid. [] The research highlights the influence of acetic acid concentration and reaction time on the yield of this compound.
- Deoxygenation of Benzophenone: This method involves the deoxygenation of benzophenone using chloromethylsilanes and a zinc-copper couple in an ether solvent. [] This reaction proceeds through a proposed carbene mechanism and yields this compound as the major product.
Q2: What spectroscopic techniques were employed to characterize this compound?
A2: The research primarily utilizes Infrared (IR) spectroscopy for the characterization of this compound. [] Additionally, another study employed a combination of UV-Vis and IR spectroscopy, along with computational methods like Density Functional Theory (DFT), to characterize 2,4-dinitrophenylhydrazone derivatives of various ketones, including this compound. [] These techniques helped in identifying characteristic functional groups and confirming the structure of the synthesized compound.
Q3: How does the structure of this compound influence its reactivity?
A3: The structure of this compound, featuring three bulky phenyl groups attached to the alpha-carbon of the acetophenone moiety, significantly impacts its reactivity. The steric hindrance imposed by these phenyl groups can hinder the approach of other reactants, influencing reaction rates and potentially favoring specific reaction pathways. For instance, the formation of its 2,4-dinitrophenylhydrazone derivative was shown to be influenced by the steric and electronic effects of the substituents, impacting the vibrational frequencies and bond lengths observed in spectroscopic analysis. []
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